molecular formula C18H22O7S B066755 Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside CAS No. 181136-65-2

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

Cat. No.: B066755
CAS No.: 181136-65-2
M. Wt: 382.4 g/mol
InChI Key: YPJGKQRQWRZEKO-VVRBALCJSA-N
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Description

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is a synthetic carbohydrate derivative with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is primarily used in carbohydrate chemistry and structural studies due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside typically involves the acetylation of a thiorhamnopyranoside precursor. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is unique due to its specific acetylation pattern and thioether linkage. Similar compounds include:

These compounds share similar protective groups but differ in their specific substitution patterns and reactivity, making this compound a valuable tool in carbohydrate chemistry.

Properties

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJGKQRQWRZEKO-VVRBALCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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